5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrazole ring. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting molecule for various chemical and biological applications. This compound is notable for its potential use in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with a thiophene derivative under conditions that facilitate the formation of the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and carbonyl compounds, followed by coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Similar in structure due to the presence of a pyrazole ring and a chlorine substituent.
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Contains both a pyrazole and thiophene ring, similar to the target compound.
Uniqueness
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyrazole ring with a thiophene ring and a carboxylic acid group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAATJOBGLUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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